molecular formula C6H12O2 B027643 5,5-Dimethyl-1,3-dioxane CAS No. 872-98-0

5,5-Dimethyl-1,3-dioxane

Cat. No.: B027643
CAS No.: 872-98-0
M. Wt: 116.16 g/mol
InChI Key: QDCJIPFNVBDLRH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It is a six-membered ring containing two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and is often used as a solvent and in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3-dioxane can be synthesized through the reaction of neopentyl glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5-Dimethyl-1,3-dioxane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-1,3-dioxane is unique due to the presence of two methyl groups on the same carbon atom, which imparts additional stability and distinct chemical properties compared to other dioxane derivatives. This structural feature makes it particularly useful in applications requiring stable and inert solvents .

Properties

IUPAC Name

5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJIPFNVBDLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236182
Record name 5,5-Dimethyl-1,3-dioxane
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Molecular Weight

116.16 g/mol
Source PubChem
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CAS No.

872-98-0
Record name 5,5-Dimethyl-1,3-dioxane
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Record name 5,5-Dimethyl-1,3-dioxane
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Record name 5,3-dioxane
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Record name 5,5-Dimethyl-1,3-dioxane
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Record name 5,5-dimethyl-1,3-dioxane
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Record name 5,5-DIMETHYL-1,3-DIOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,5-Dimethyl-1,3-dioxane?

A1: this compound has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FTIR, and photoelectron spectroscopy. [, , , , ]

Q3: What is the preferred conformation of this compound?

A3: this compound predominantly exists in a chair conformation. This preference has been confirmed both in solution and solid state through NMR and X-ray crystallography studies. [, , ]

Q4: How does deuterium substitution affect the conformational equilibrium in this compound?

A4: Studies show that deuterium in this compound-2-d1 prefers the equatorial position. This isotope effect is attributed to n-sigma* hyperconjugation, a phenomenon also responsible for the anomeric effect. []

Q5: How does this compound participate in homolytic telomerization reactions?

A5: this compound acts as a telogen in homolytic telomerization with vinyltrimethylsilane, leading to the formation of 2- and 4-substituted 5,5-dimethyl-1,3-dioxanes and a formate ester. [, ]

Q6: Can this compound undergo cationic ring-opening polymerization?

A6: While steric hindrance from the dimethyl group can pose challenges, this compound can undergo cationic ring-opening polymerization when initiated with specific catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate. []

Q7: What is the role of this compound in the synthesis of branched polymers?

A7: The derivative this compound-2-one (NPC) serves as a monomer in the ring-opening polymerization for synthesizing branched aliphatic polycarbonates. This reaction, initiated by polyfunctional alcohols and hyperbranched polyesters, yields star polymers with controlled molecular weight and thermal properties. [, ]

Q8: Can this compound be used as a building block in organic synthesis?

A8: Yes, derivatives like 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane can be synthesized and further utilized to access compounds like 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, valuable in organic synthesis. []

Q9: Is this compound found in the environment?

A9: Yes, this compound and its alkyl derivatives are identified as malodorous contaminants in water sources, originating from industrial wastewater, particularly from polyester resin production. [, , , ]

Q10: How are this compound and related compounds analyzed in environmental samples?

A10: Analytical methods employed for detecting these compounds include closed-loop stripping analysis (CLSA), gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography, and flavor profile analysis (FPA). [, , , ]

Q11: Does this compound exhibit any catalytic properties?

A11: While not a catalyst itself, this compound participates in reactions catalyzed by compounds like disodium phthalocyanine (Pc–Na2), showcasing its involvement in base-catalyzed aldol condensations. []

Q12: Have computational methods been used to study this compound?

A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to study this compound's electronic structure, conformational behavior, and reactivity. [, ]

Q13: Are there any safety concerns associated with this compound?

A13: While specific toxicity data for this compound is limited in the provided research, its presence as a water contaminant raises concerns about potential adverse effects on human health and the environment. [, , ]

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